molecular formula C5H7NaO3 B12402938 Sodium 3-methyl-2-oxobutanoate-d7

Sodium 3-methyl-2-oxobutanoate-d7

Cat. No.: B12402938
M. Wt: 145.14 g/mol
InChI Key: WIQBZDCJCRFGKA-NDCOIKGTSA-M
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Description

Sodium 3-methyl-2-oxobutanoate-d7 is a deuterium-labeled derivative of Sodium 3-methyl-2-oxobutanoate. This compound is primarily used in scientific research as a stable isotope-labeled compound. It serves as a precursor of pantothenic acid in Escherichia coli .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-methyl-2-oxobutanoate-d7 involves the deuteration of Sodium 3-methyl-2-oxobutanoateThis can be achieved through various deuteration techniques, such as catalytic exchange or chemical reduction using deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-methyl-2-oxobutanoate-d7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 3-methyl-2-oxobutanoate-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Sodium 3-methyl-2-oxobutanoate-d7 involves its role as a precursor in the biosynthesis of pantothenic acid. In Escherichia coli, the compound is converted into pantothenic acid through a series of enzymatic reactions. The deuterium labeling allows researchers to track the metabolic fate of the compound and study its biochemical pathways .

Comparison with Similar Compounds

  • Sodium 3-methyl-2-oxobutanoate
  • Sodium 3-methyl-2-oxobutyrate
  • Sodium alpha-ketoisovalerate

Comparison: Sodium 3-methyl-2-oxobutanoate-d7 is unique due to its deuterium labeling, which distinguishes it from its non-labeled counterparts. This labeling provides a valuable tool for researchers to study metabolic processes with greater precision and accuracy. The deuterium atoms in this compound make it particularly useful in tracing studies and in understanding the pharmacokinetics of related compounds .

Properties

Molecular Formula

C5H7NaO3

Molecular Weight

145.14 g/mol

IUPAC Name

sodium;3,4,4,4-tetradeuterio-2-oxo-3-(trideuteriomethyl)butanoate

InChI

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D;

InChI Key

WIQBZDCJCRFGKA-NDCOIKGTSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)C(=O)[O-])C([2H])([2H])[2H].[Na+]

Canonical SMILES

CC(C)C(=O)C(=O)[O-].[Na+]

Origin of Product

United States

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